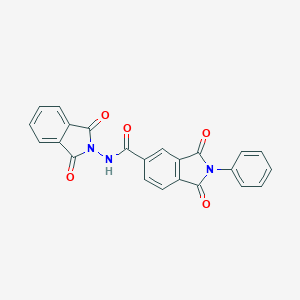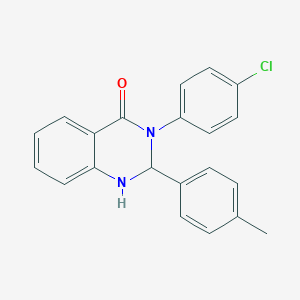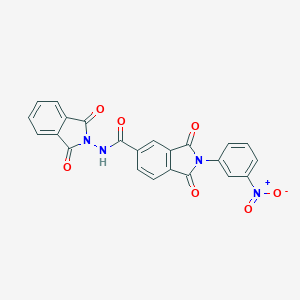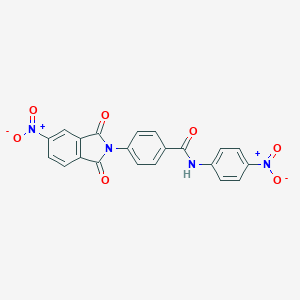![molecular formula C27H26N2OS B393198 1,3-bis(4-methylphenyl)-2-[5-(phenylsulfanyl)furan-2-yl]imidazolidine](/img/structure/B393198.png)
1,3-bis(4-methylphenyl)-2-[5-(phenylsulfanyl)furan-2-yl]imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-bis(4-methylphenyl)-2-[5-(phenylsulfanyl)furan-2-yl]imidazolidine is a complex organic compound that belongs to the class of imidazolidines. This compound is characterized by its unique structure, which includes two 4-methylphenyl groups and a phenylsulfanyl-furyl moiety attached to an imidazolidine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(4-methylphenyl)-2-[5-(phenylsulfanyl)furan-2-yl]imidazolidine typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzaldehyde with phenylsulfanyl-furylamine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized using a reducing agent such as sodium borohydride to yield the desired imidazolidine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and recrystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(4-methylphenyl)-2-[5-(phenylsulfanyl)furan-2-yl]imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the imidazolidine ring into a more saturated form.
Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions with halogens or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), electrophiles (alkyl halides), solvents (dichloromethane, toluene).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazolidines, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
1,3-bis(4-methylphenyl)-2-[5-(phenylsulfanyl)furan-2-yl]imidazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-bis(4-methylphenyl)-2-[5-(phenylsulfanyl)furan-2-yl]imidazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-methylphenyl)imidazolidine: Lacks the phenylsulfanyl-furyl moiety, resulting in different chemical properties and reactivity.
2-[5-(Phenylsulfanyl)-2-furyl]imidazolidine: Lacks the 4-methylphenyl groups, affecting its overall stability and biological activity.
1,3-Bis(4-methylphenyl)-2-furylimidazolidine: Similar structure but without the phenylsulfanyl group, leading to variations in its chemical behavior.
Uniqueness
1,3-bis(4-methylphenyl)-2-[5-(phenylsulfanyl)furan-2-yl]imidazolidine is unique due to the presence of both 4-methylphenyl and phenylsulfanyl-furyl groups. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C27H26N2OS |
|---|---|
Molecular Weight |
426.6g/mol |
IUPAC Name |
1,3-bis(4-methylphenyl)-2-(5-phenylsulfanylfuran-2-yl)imidazolidine |
InChI |
InChI=1S/C27H26N2OS/c1-20-8-12-22(13-9-20)28-18-19-29(23-14-10-21(2)11-15-23)27(28)25-16-17-26(30-25)31-24-6-4-3-5-7-24/h3-17,27H,18-19H2,1-2H3 |
InChI Key |
QBOBMYBIEDSNLP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(C2C3=CC=C(O3)SC4=CC=CC=C4)C5=CC=C(C=C5)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2C3=CC=C(O3)SC4=CC=CC=C4)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-6-methylphenol](/img/structure/B393122.png)
![2-fluoro-4-{2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl methyl ether](/img/structure/B393123.png)

![2-[3-(4-FLUOROPHENYL)-5-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-(NAPHTHALEN-2-YL)-1,3-THIAZOLE](/img/structure/B393125.png)
![6-Bromo-3-[2-(4-methoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one](/img/structure/B393126.png)
![Tert-butyl 2-[3-(mesitylamino)-1-methyl-3-oxopropylidene]hydrazinecarboxylate](/img/structure/B393128.png)
![N-(3,5-dichlorophenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B393130.png)
![N-{4-[3-(ETHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL}-N,N-DIMETHYLAMINE](/img/structure/B393131.png)

![2-{3-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B393135.png)
![4-(4-bromophenyl)-2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B393136.png)
![2-[(E)-(2-{2-[(1-bromonaphthalen-2-yl)oxy]butanoyl}hydrazinylidene)methyl]-4-methoxyphenyl acetate](/img/structure/B393137.png)
